
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is synthesized through a series of chemical reactions that involve the conjugation of a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker . The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
Conjugation with PEG Linker: The activated Thalidomide is then conjugated with a PEG linker through a nucleophilic substitution reaction.
Final Conjugation: The PEG-linked Thalidomide is further reacted with additional PEG units and an amine group to form the final compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet the demands of research and development. The process involves stringent quality control measures to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is used in the synthesis of the compound, where nucleophiles attack electrophilic centers.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. .
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions
Major Products Formed
Nucleophilic Substitution: The major product is the conjugated Thalidomide-PEG compound.
Hydrolysis: The major products are the cleaved PEG units and the Thalidomide-based cereblon ligand
Aplicaciones Científicas De Investigación
Scientific Research Applications
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 has diverse applications across several scientific domains:
Chemistry
- Development of PROTACs : The compound is integral to designing PROTACs that selectively degrade specific proteins within cells, enhancing the precision of therapeutic interventions .
Biology
- Protein-Protein Interaction Studies : It aids in understanding cellular pathways and protein interactions, providing insights into fundamental biological processes and disease mechanisms .
Medicine
- Therapeutic Applications : Research is ongoing into its potential uses for treating various conditions, including cancer and autoimmune diseases, through targeted protein degradation strategies .
Nanotechnology
- Drug Delivery Systems : The PEGylation aspect improves solubility and stability, making it suitable for formulating drug delivery systems that enhance bioavailability and therapeutic efficacy .
Material Science
- New Material Development : The compound is utilized in synthesizing novel materials with specific functional properties, leveraging its chemical versatility .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Mecanismo De Acción
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA: A similar compound with enhanced water solubility and stability
Other PROTACs: Compounds that utilize different E3 ligase ligands and linkers for targeted protein degradation
Uniqueness
This compound is unique due to its specific design for use in PROTAC technology, incorporating a Thalidomide-based cereblon ligand and a PEG linker . This design allows for selective degradation of target proteins, making it a valuable tool in research and potential therapeutic applications .
Actividad Biológica
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is a synthetic compound that plays a significant role in the field of targeted protein degradation, particularly through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This compound is designed as an E3 ligase ligand-linker conjugate, incorporating a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker, which is essential for the development of Proteolysis Targeting Chimeras (PROTACs).
The biological activity of this compound primarily involves its ability to bind to cereblon. This interaction alters the conformation of cereblon, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation via the ubiquitin-proteasome system. This mechanism is particularly relevant in therapeutic contexts such as cancer treatment and neurodegenerative disorders, where selective protein degradation can be beneficial .
Applications in Research and Therapy
This compound has been studied for its potential applications in various diseases characterized by protein misfolding or overexpression. The ability to modulate protein levels within cells opens avenues for treating conditions such as multiple myeloma and certain solid tumors. The compound's mechanism allows for the targeted degradation of specific proteins that may contribute to disease pathology .
Comparative Analysis with Related Compounds
Compound Name | Description | Uniqueness |
---|---|---|
Thalidomide-NH-amido-PEG1-C2-NH2 | Another E3 ligase ligand-linker conjugate utilizing a thalidomide-based ligand with a different PEG structure. | Different linker configuration affecting solubility and stability compared to Thalidomide-O-amido. |
Thalidomide-O-amido-PEG1-C2-NH2 hydrochloride | A hydrochloride salt form that may offer enhanced solubility properties. | Salt form may influence bioavailability and solubility characteristics. |
Thalidomide-O-amido-PEG1-(C1-PEG)TFA | A variant designed for improved water solubility and stability. | Enhanced solubility profile compared to other forms due to TFA inclusion. |
These compounds share mechanisms of action related to protein degradation but differ in their linker configurations and specific applications within research and therapeutic contexts .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thalidomide derivatives in various cancer models. For instance, thalidomide has demonstrated anti-cancer properties through inhibition of tubulin polymerization, leading to apoptosis in melanoma cell lines . In vitro assays have shown that compounds similar to this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as viable therapeutic agents.
A notable study found that thalidomide promotes the degradation of specific transcription factors, such as SALL4, which are implicated in cancer progression. This study revealed that thalidomide-induced degradation occurs selectively in human cell lines, underscoring its potential utility in targeted cancer therapies .
Propiedades
Fórmula molecular |
C25H34N4O9 |
---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C25H34N4O9/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32) |
Clave InChI |
YLZGZHLXIFMVEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.